

Structural Analysis of 2-(Piperidin-4-yl)acetamide Derivatives: A Technical Guide

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Compound of Interest

Compound Name: 2-(Piperidin-4-yl)acetamide

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core structural analysis of **2-(piperidin-4-yl)acetamide** derivatives, a scaffold of significant interest in medicinal chemistry. These compounds have shown diverse pharmacological activities, targeting a range of biological entities including melanin-concentrating hormone receptor 1 (MCH R1), the hERG potassium channel, T-type calcium channels, and soluble epoxide hydrolase. Understanding the intricate relationship between the three-dimensional structure of these derivatives and their biological function is paramount for the rational design of novel therapeutics with improved potency and safety profiles.

This guide provides a comprehensive overview of the structural features, conformational analysis, and structure-activity relationships (SAR) of **2-(piperidin-4-yl)acetamide** derivatives. It includes a compilation of quantitative structural and biological data, detailed experimental methodologies for their synthesis and characterization, and visual representations of relevant signaling pathways and experimental workflows.

Core Structural Features and Conformational Analysis

The **2-(piperidin-4-yl)acetamide** core consists of a piperidine ring substituted at the 4-position with an acetamide group. The piperidine ring, a saturated heterocycle, typically adopts a chair conformation to minimize steric strain. The substituents on the piperidine nitrogen and the

acetamide nitrogen, as well as on the piperidine ring itself, significantly influence the overall conformation and, consequently, the biological activity of the molecule.

Computational studies and experimental data from X-ray crystallography have shown that the orientation of the acetamide side chain relative to the piperidine ring is a critical determinant of biological activity. The conformational flexibility of this side chain allows it to adopt different orientations to fit into the binding pockets of various biological targets. Furthermore, the nature and position of substituents on aromatic rings, often incorporated into these derivatives, play a crucial role in establishing key interactions with target proteins. For instance, in a crystal structure of 2-[4(E)-2,6-bis-(4-chloro-phenyl)-3-ethyl-piperidin-4-yl-idene]acetamide, the piperidine ring adopts a chair conformation, and the two chlorophenyl rings are oriented at a dihedral angle of 45.59 (14)°.[1]

Structure-Activity Relationship (SAR) and Biological Targets

The **2-(piperidin-4-yl)acetamide** scaffold has been extensively explored to develop antagonists for the MCH R1, which is involved in the regulation of energy homeostasis and is a target for anti-obesity drugs.[2][3] SAR studies have revealed that hydrophobic properties on the van der Waals surface of the molecules are generally favorable for MCH R1 antagonistic activity, while the presence of polar or electronegative groups can be detrimental.[2][4] The volume, shape, and flexibility of the molecule are also important factors.[2][4]

A significant challenge in the development of these derivatives has been their off-target activity, particularly the blockade of the hERG potassium channel, which can lead to cardiotoxicity.[2][3] The structural features influencing hERG blocking activity often overlap with those for MCH R1 antagonism, such as the presence of flexible aromatic rings and overall hydrophobicity.[2][4] Therefore, a key aspect of the structural analysis of these compounds is to identify subtle structural modifications that can dissociate these two activities.

Furthermore, derivatives of this scaffold have been investigated as antihypertensive agents through the inhibition of T-type calcium channels.[5] Structure-activity relationship studies in this context have highlighted the importance of the position of the amide structure and the nature of substituents on a pendant benzene ring for potent and selective inhibition.[5] Additionally, **2-(piperidin-4-yl)acetamide** derivatives have been identified as potent inhibitors

of soluble epoxide hydrolase, an enzyme involved in inflammation, demonstrating the versatility of this chemical scaffold.[6]

Quantitative Data Summary

The following tables summarize key quantitative data from structural and biological studies of **2-(piperidin-4-yl)acetamide** derivatives.

Table 1: Crystallographic Data for a Representative **2-(Piperidin-4-yl)acetamide** Derivative

Parameter	Value	Reference
Compound	2-[4(E)-2,6-bis-(4-chlorophenyl)-3-ethyl-piperidin-4-ylidene]acetamide	[1][7]
Molecular Formula	C ₂₁ H ₂₂ Cl ₂ N ₂ O	[1][7]
Crystal System	Monoclinic	[1]
Space Group	P21/c	[1]
Piperidine Ring Conformation	Chair	[1][7]
Dihedral Angle between Chlorophenyl Rings	45.59 (14)°	[1][7]

Table 2: Physicochemical Descriptors and Biological Activities of **2-(Piperidin-4-yl)acetamide** Derivatives

Derivative Class	Key Physicochemical Descriptors	Biological Target	Activity Metric (Example)	Reference
MCH R1 Antagonists	High hydrophobicity, vdW volume, shape, flexibility	MCH R1	pIC50	[2] [4]
hERG Blockers	Hydrophobicity, presence of flexible aromatic rings	hERG Channel	pIC50	[2] [4]
Antihypertensive Agents	Specific amide position, benzene ring substituents	T-type Ca ²⁺ Channels	IC50	[5]
sEH Inhibitors	Specific substitutions on piperidine and acetamide	Soluble Epoxide Hydrolase	IC50	[6]

Experimental Protocols

General Synthesis of 2-(Piperidin-4-yl)acetamide Derivatives

A common synthetic route to **2-(piperidin-4-yl)acetamide** derivatives involves the coupling of a suitable piperidin-4-yl acetic acid derivative with a desired amine, or the reaction of a **2-(piperidin-4-yl)acetamide** with an appropriate alkylating or acylating agent. The following is a generalized protocol:

Step 1: Synthesis of the Piperidin-4-yl Acetic Acid Intermediate This intermediate can be synthesized from commercially available starting materials, often involving the protection of the

piperidine nitrogen, followed by chain extension at the 4-position and subsequent hydrolysis to the carboxylic acid.

Step 2: Amide Coupling Reaction

- To a solution of the piperidin-4-yl acetic acid derivative in a suitable aprotic solvent (e.g., dichloromethane, DMF), add a coupling agent (e.g., HATU, HBTU) and a non-nucleophilic base (e.g., DIPEA, triethylamine).
- Stir the mixture at room temperature for a short period to activate the carboxylic acid.
- Add the desired amine to the reaction mixture.
- Continue stirring at room temperature or with gentle heating until the reaction is complete (monitored by TLC or LC-MS).
- Work up the reaction mixture by washing with aqueous solutions to remove excess reagents and byproducts.
- Purify the crude product by column chromatography or recrystallization to obtain the final **2-(piperidin-4-yl)acetamide** derivative.

Step 3: N-Substitution of the Piperidine Ring

- To a solution of the **2-(piperidin-4-yl)acetamide** derivative in a suitable solvent, add a base (e.g., K₂CO₃, triethylamine).
- Add the desired alkylating or acylating agent (e.g., an alkyl halide, acid chloride, or sulfonyl chloride).
- Stir the reaction at an appropriate temperature until completion.
- Work up and purify the product as described in Step 2.

Structural Characterization Methods

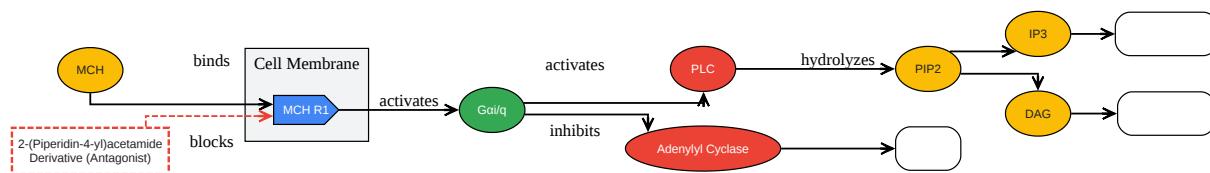
- X-ray Crystallography: Single crystals of the synthesized compounds are grown, and diffraction data is collected to determine the precise three-dimensional structure, including

bond lengths, bond angles, and torsion angles.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR are used to confirm the chemical structure of the synthesized derivatives. Advanced NMR techniques, such as NOESY and ROESY, can provide information about the solution-state conformation and intermolecular interactions.
- Computational Modeling: Molecular mechanics and quantum mechanics calculations are employed to explore the conformational landscape of the derivatives. Quantitative Structure-Activity Relationship (QSAR) studies are performed to correlate physicochemical properties with biological activity, often using descriptors related to hydrophobicity, electronics, and sterics.[2][4]

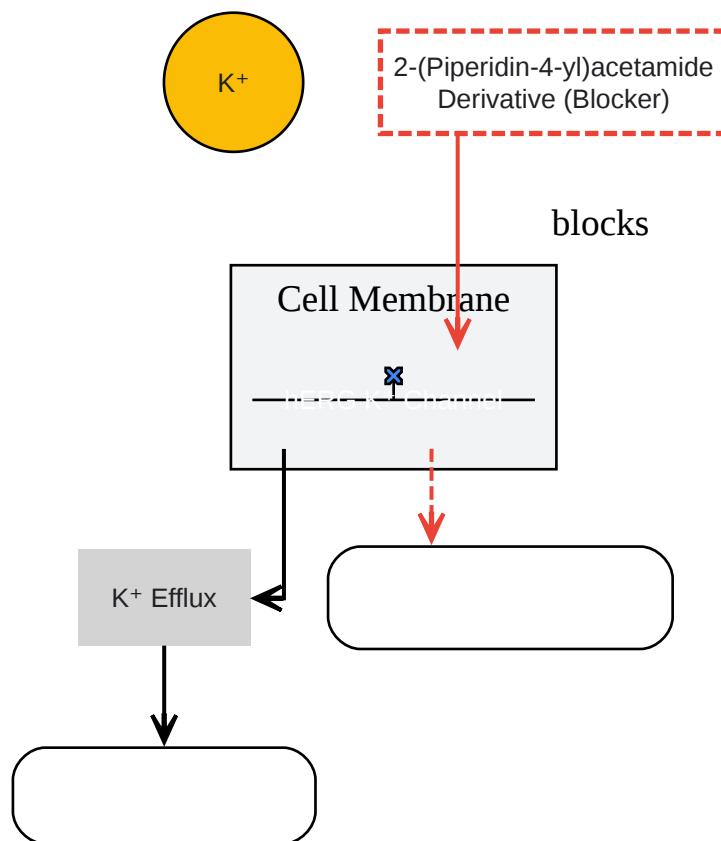
Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and a general experimental workflow for the structural analysis of **2-(piperidin-4-yl)acetamide** derivatives.



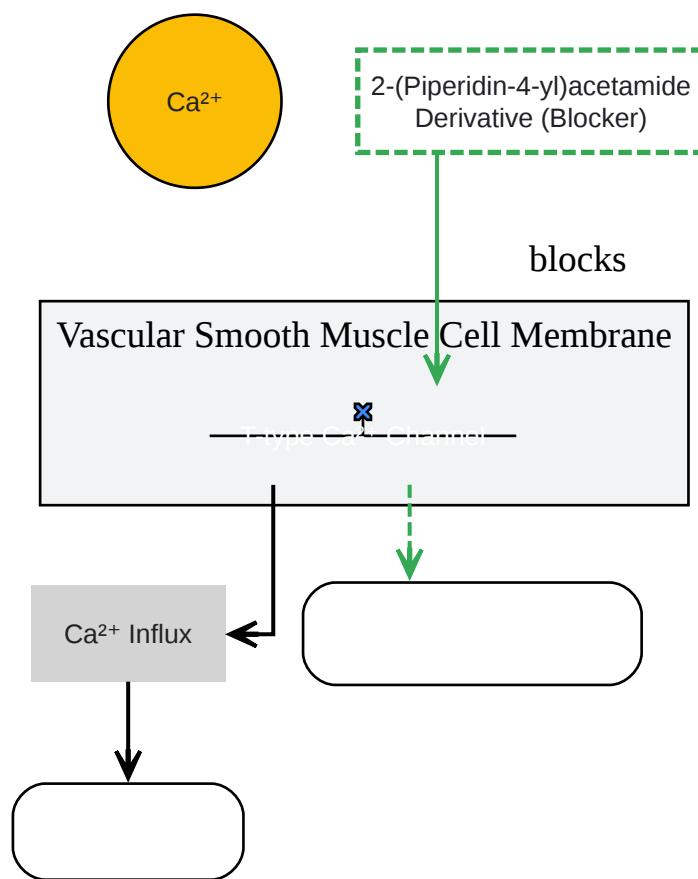
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Caption: MCH R1 Signaling Pathway and Antagonism by **2-(Piperidin-4-yl)acetamide** Derivatives.



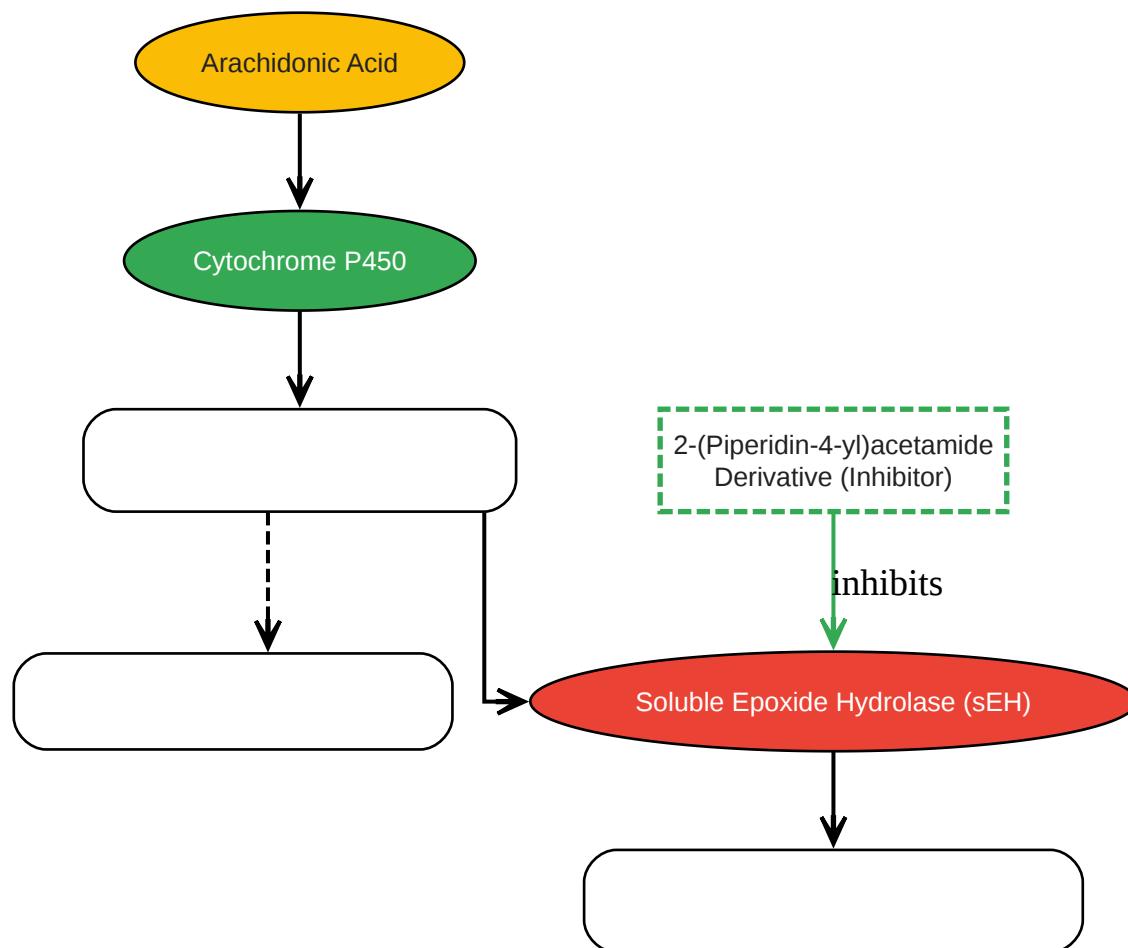
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Caption: Mechanism of hERG Potassium Channel Blockade.

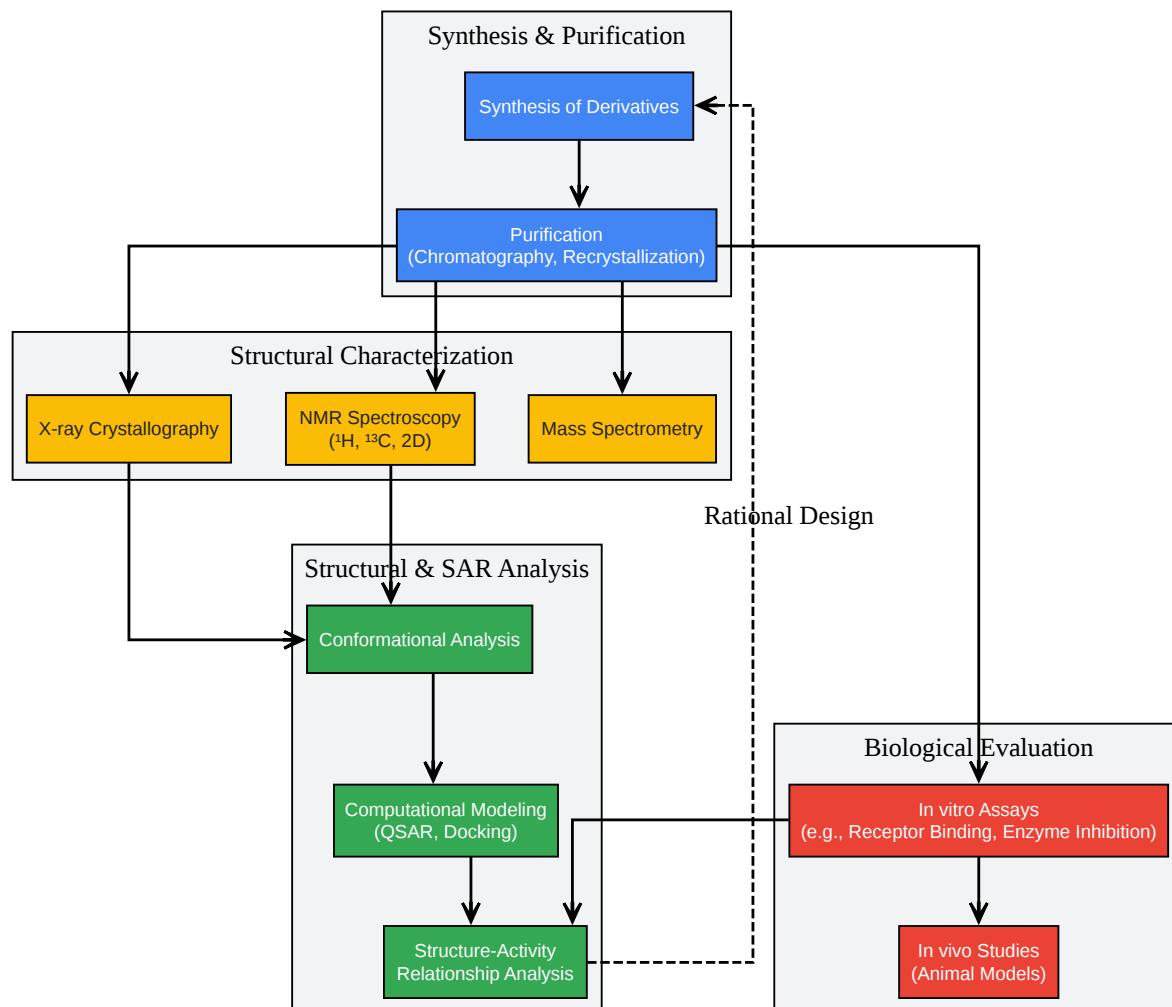


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Caption: T-type Calcium Channel Blockade in Hypertension.

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Caption: Soluble Epoxide Hydrolase (sEH) Inhibition Pathway.



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